molecular formula C12H20N6O B4673453 2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol

2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol

Cat. No. B4673453
M. Wt: 264.33 g/mol
InChI Key: XPCGTGLUYKYDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol, also known as APT, is a novel compound that has been synthesized and studied for its potential applications in scientific research. APT is a triazine-based compound that has shown promise as a tool for studying various biochemical and physiological processes. In

Mechanism of Action

2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol works by binding to specific target proteins and altering their conformation or activity. This compound has been shown to bind to a variety of proteins, including kinases, phosphatases, and receptors. The binding of this compound to these proteins can lead to changes in their activity, which can in turn affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the activity of certain enzymes, such as protein kinases and phosphatases. This compound has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels. Additionally, this compound has been shown to affect cellular signaling pathways, leading to changes in gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol has several advantages as a tool for scientific research. This compound is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. This compound is also stable and can be used in a variety of experimental conditions. However, this compound also has some limitations. This compound has a relatively low affinity for some target proteins, which can make it difficult to use in certain experiments. Additionally, this compound can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol. One potential area of research is the development of more potent and selective this compound analogs. Another area of research is the use of this compound in the study of disease pathways, such as cancer and neurodegenerative disorders. Additionally, this compound could be used in the development of new drugs or therapies that target specific cellular processes. Overall, the study of this compound has the potential to provide valuable insights into various biochemical and physiological processes, and could lead to the development of new treatments for a variety of diseases.

Scientific Research Applications

2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to be a useful tool for studying protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has also been used to study the effects of various drugs on cellular signaling pathways.

properties

IUPAC Name

2-[[4-(prop-2-enylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O/c1-2-5-13-10-15-11(14-6-9-19)17-12(16-10)18-7-3-4-8-18/h2,19H,1,3-9H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCGTGLUYKYDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)NCCO)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.